Physical and Chemical Properties of 2-Chloro-3-(quinolin-6-yl)propanal: A Technical Guide
Physical and Chemical Properties of 2-Chloro-3-(quinolin-6-yl)propanal: A Technical Guide
Executive Summary
In the landscape of targeted oncology, the precise construction of complex heterocyclic pharmacophores is a foundational pillar of drug development. Among these, the imidazo[1,2-b][1,2,4]triazine core is a privileged scaffold, most notably featured in Capmatinib (Tabrecta™), a highly selective c-Met receptor tyrosine kinase inhibitor approved by the FDA for metastatic non-small cell lung cancer (NSCLC) .
The architectural assembly of this core necessitates a specialized, highly reactive bifunctional electrophile: 2-Chloro-3-(quinolin-6-yl)propanal (CAS: 1029714-85-9). As of 2026, mastering the synthesis, handling, and physicochemical profiling of this intermediate remains critical for process chemists and drug development professionals. This whitepaper provides an authoritative, in-depth analysis of its properties, mechanistic role, and validated synthetic methodologies.
Physicochemical Profiling
Understanding the physical and chemical parameters of 2-Chloro-3-(quinolin-6-yl)propanal is paramount for optimizing reaction conditions, storage, and downstream purification. As an α -chloro aldehyde, the molecule is inherently reactive. The electron-withdrawing nature of the chlorine atom significantly increases the electrophilicity of the adjacent carbonyl carbon, while the quinoline ring provides a bulky, lipophilic anchor .
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| Chemical Name | 2-Chloro-3-(quinolin-6-yl)propanal | Defines the bifunctional reactive centers. |
| CAS Registry Number | 1029714-85-9 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₂H₁₀ClNO | Baseline for stoichiometric calculations. |
| Molecular Weight | 219.67 g/mol | Utilized for precise mass-to-mole conversions. |
| Topological Polar Surface Area | ~30.0 Ų | Indicates moderate polarity, dictating solvent choice (e.g., DCM). |
| Hydrogen Bond Acceptors | 2 | Influences solubility and chromatographic behavior. |
| Rotatable Bonds | 3 | Contributes to the molecule's conformational flexibility during cyclization. |
| Industry Synonym | Capmatinib Impurity 6 | Must be monitored as a potential carryover impurity in final API QC . |
Mechanistic Role in API Synthesis
The synthetic utility of 2-chloro-3-(quinolin-6-yl)propanal lies in its bifunctional electrophilicity . It features two adjacent reactive centers:
-
The Formyl Carbon: Highly susceptible to nucleophilic attack by primary amines to form imines.
-
The α -Carbon: Bears a chloride leaving group, primed for intramolecular nucleophilic substitution ( SN2 ).
To construct the Capmatinib scaffold, this intermediate is reacted with a 1,2,4-triazin-3-amine derivative. The primary amine of the triazine attacks the aldehyde to generate an imine intermediate. Immediately following this, the adjacent ring nitrogen of the triazine executes an intramolecular SN2 attack on the α -carbon, displacing the chloride ion. This tandem condensation-cyclization elegantly zips up the imidazo[1,2-b][1,2,4]triazine core in a single, highly efficient step.
Synthesis Workflow & Experimental Protocol
The generation of 2-chloro-3-(quinolin-6-yl)propanal is achieved via the α -chlorination of 3-(quinolin-6-yl)propanal. Because α -chloro aldehydes are thermally labile and prone to polymerization, the protocol must be strictly controlled.
Workflow for the alpha-chlorination of 3-(quinolin-6-yl)propanal using NCS.
Validated Step-by-Step Methodology
Note: This protocol is designed as a self-validating system to ensure batch-to-batch reproducibility and prevent over-oxidation.
Step 1: Substrate Solvation and Thermal Equilibration
-
Action: Dissolve 3-(quinolin-6-yl)propanal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reactor to 0°C.
-
Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties for both the substrate and the chlorinating agent. The 0°C setpoint is critical; α -chlorination is highly exothermic. Suppressing the thermal energy prevents non-selective di-chlorination and oxidative degradation of the aldehyde.
Step 2: Electrophilic Halogenation
-
Action: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Allow the reaction to slowly warm to ambient temperature (20–25°C) while stirring for 4 hours.
-
Causality: NCS acts as a mild, controlled source of electrophilic chlorine ( Cl+ ). Unlike elemental chlorine gas, NCS minimizes over-oxidation. The slight stoichiometric excess (1.05 eq) ensures complete conversion without driving the formation of the α,α -dichloro impurity.
Step 3: In-Process Control (IPC) and Self-Validation
-
Action: Sample the reaction mixture and analyze via HPLC (UV detection at 254 nm).
-
Causality: The protocol is self-validating. The reaction is only quenched when the peak corresponding to the starting material falls below 1.0% relative area. If the threshold is not met, stirring is continued for an additional hour.
Step 4: Quench and Aqueous Workup
-
Action: Quench the reaction with cold deionized water. Separate the organic layer and wash sequentially with brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at <30°C.
-
Causality: The succinimide byproduct is highly water-soluble and is efficiently partitioned into the aqueous phase. The concentration temperature is strictly kept below 30°C because the resulting α -chloro aldehyde is thermally labile. The crude product is typically used immediately in the next synthetic step to avoid degradation.
Biological Relevance: The c-Met Pathway
The ultimate purpose of synthesizing 2-chloro-3-(quinolin-6-yl)propanal is the production of Capmatinib. Capmatinib selectively binds to the c-Met receptor (hepatocyte growth factor receptor), inhibiting its phosphorylation. This disrupts downstream signal transduction pathways (PI3K/AKT and RAS/MAPK), thereby inducing apoptosis in tumor cells overexpressing c-Met or harboring MET exon 14-skipping mutations .
c-Met signaling pathway illustrating the inhibitory action of Capmatinib.
Quality Control and Impurity Profiling
In the context of Good Manufacturing Practice (GMP), unreacted 2-chloro-3-(quinolin-6-yl)propanal is classified as Capmatinib Impurity 6 . Due to its alkylating potential (inherent to α -halo compounds), strict limits are placed on its carryover into the final Active Pharmaceutical Ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the industry standard for quantifying parts-per-million (ppm) levels of this intermediate in the final drug substance, ensuring patient safety and regulatory compliance.
